molecular formula C10H13NO4 B14259781 Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- CAS No. 172756-72-8

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-

Cat. No.: B14259781
CAS No.: 172756-72-8
M. Wt: 211.21 g/mol
InChI Key: IXRAKQMCLHJPAU-UHFFFAOYSA-N
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Description

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is a nitroaromatic compound characterized by a 2-nitrophenyl group linked via an ethoxy bridge to an ethanol moiety. Its structure enables photoreactivity, particularly through the o-nitrobenzyl group, which undergoes UV-induced cleavage to release protons or other functional groups . This property has made it valuable in stimuli-responsive drug delivery systems and photochemical applications.

Properties

CAS No.

172756-72-8

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-[1-(2-nitrophenyl)ethoxy]ethanol

InChI

InChI=1S/C10H13NO4/c1-8(15-7-6-12)9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3

InChI Key

IXRAKQMCLHJPAU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- typically involves the reaction of 2-nitrophenyl ethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

  • 2-Nitrophenyl : Provides photoreactivity via the nitro group.
  • Ethoxy bridge : Enhances solubility and conjugation capabilities.
  • Hydroxyl group : Facilitates further chemical modifications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Key Applications References
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- Likely C10H13NO4 Nitrophenyl, ethoxy, hydroxyl Photocleavable drug delivery
2-[1-(2-nitrophenyl)ethoxy]benzaldehyde C15H13NO4 Nitrophenyl, ethoxy, aldehyde Organic synthesis intermediate
1-(2-Nitrophenyl)ethanol C8H9NO3 Nitrophenyl, hydroxyl Precursor for photoreactive agents
Ethanone, 1-(2-nitrophenyl) C8H7NO3 Nitrophenyl, ketone Photoreactive studies
2-(2-Thienyl)ethanol C6H8OS Thienyl, hydroxyl Pharmaceutical intermediates
NE-SS-hepta (derivative) Complex disulphide Sulphonyl carbamate, nitrophenyl Gold nanoparticle conjugation

Key Research Findings

  • NE-SS-hepta and NE-SS-deca : These derivatives demonstrate >60% acidification efficiency upon UV irradiation, confirmed via FTIR and thermogravimetric analysis (TGA) .
  • 1-(2-Nitrophenyl)ethanol: A critical precursor in synthesizing Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-, with a molecular weight of 167.16 g/mol .
  • Chlorphenoxamine Metabolites: Highlight structural parallels (e.g., 4-chlorophenyl substituents) but lack nitro-based photoreactivity .

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